2,7-Dimethyl-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

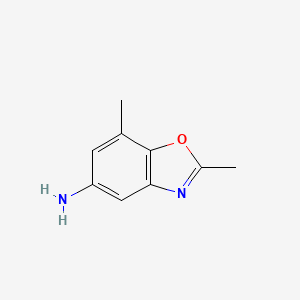

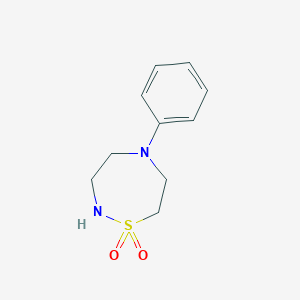

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of benzoxazole, a bicyclic planar molecule that is extensively used as a starting material for different mechanistic approaches in drug discovery .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with two methyl groups attached at the 2nd and 7th positions and an amine group at the 5th position .Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Benzoxazole Derivatives

Benzoxazole and its derivatives are significant in medicinal chemistry and material science due to their wide range of pharmacological activities and important properties. Microwave-assisted synthesis has emerged as a technique to increase diversity and speed in modern chemistry. This method has proven beneficial for the synthesis of benzoxazole derivatives, offering a more effective interior heating method by directly coupling microwave energy with the molecules, leading to the fast and efficient achievement of benzoxazoles with diverse substituents in high yield (Özil & Menteşe, 2020).

Curing Parameters and Properties of Acrylic Bone Cements

The role of tertiary aromatic amines, such as 2,7-Dimethyl-1,3-benzoxazol-5-amine, as activators in the benzoyl peroxide/amine system for curing acrylic resins is crucial. These compounds significantly affect the curing parameters, which is vital for biomedical applications like dental resins or acrylic bone cements. The review also highlights the effect of temperature on curing parameters, underscoring the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Configurational Isomerism in Tetraazacyclotetradecane Compounds

The study of configurational isomerism in compounds related to 2,7-Dimethyl-1,3-benzoxazol-5-amine, such as 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, is significant in understanding the structural and functional diversity of these molecules. This research reviews the chemistry of cyclic tetraamines and their metal-ion compounds, focusing on structural studies that allow for unambiguous assignment of configuration. Such detailed structural analysis is critical for the development of compounds with specific biological or chemical properties (Curtis, 2012).

Chemistry and Biological Activity of Benzazepines

Benzazepines, including derivatives of 2,7-Dimethyl-1,3-benzoxazol-5-amine, have been studied for their structure-activity relationships. This research has identified several benzazepines with cytotoxic activity against human leukemia cells, offering insights into their potential as therapeutic agents. The production of radicals and the interaction with DNA highlight the diverse biological activities of these compounds, including their potential role in treating multidrug resistance (Kawase, Saito, & Motohashi, 2000).

Benzoxazinoids in Plant Defence and Antimicrobial Activity

Benzoxazinoids, including benzoxazoles and their derivatives, play a significant role in plant defense against microbiological threats. This review offers an extensive overview of natural benzoxazinoids, their biosynthesis, and their antimicrobial activity. Despite monomeric natural benzoxazinoids lacking potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds, demonstrating the importance of benzoxazole derivatives in developing future antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Orientations Futures

Propriétés

IUPAC Name |

2,7-dimethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCIYGFWUQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyl-1,3-benzoxazol-5-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)

![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)

![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)

![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)